- Transition-Metal-Free Diarylannulated Sulfide and Selenide Construction via Radical/Anion-Mediated Sulfur-Iodine and Selenium-Iodine Exchange, Organic Letters, 2016, 18(21), 5756-5759
Cas no 97511-04-1 (3-Bromodibenzothiophene)
3-Bromodibenzothiophene structure
Product Name:3-Bromodibenzothiophene
CAS-Nr.:97511-04-1
MF:C12H7BrS
MW:263.152981042862
MDL:MFCD11052997
CID:1005735
PubChem ID:13415616
Update Time:2025-06-12
3-Bromodibenzothiophene Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-BROMODIBENZOTHIOPHENE
- 3-Bromodibenzo[b,d]thiophene
- 3-bromo-dibenzothiophene
- FDPBPKDNWCZVQR-UHFFFAOYSA-N
- 3-Bromodibenzothiophene (ACI)
- F18747
- SY237587
- SCHEMBL258838
- 97511-04-1
- SB66893
- DA-21007
- XDA51104
- 5-bromo-8-thiatricyclo[7.4.0.0?,?]trideca-1(9),2(7),3,5,10,12-hexaene
- 5-BROMO-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE
- B5452
- 11-bromo-8-thiatricyclo[7.4.0.0?,?]trideca-1(9),2,4,6,10,12-hexaene
- Dibenzothiophene,3-bromo-
- AKOS027322912
- CS-0155956
- AS-57871
- MFCD11052997
- 3-Bromodibenzothiophene
-
- MDL: MFCD11052997
- Inchi: 1S/C12H7BrS/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H
- InChI-Schlüssel: FDPBPKDNWCZVQR-UHFFFAOYSA-N
- Lächelt: BrC1C=C2SC3C(C2=CC=1)=CC=CC=3
Berechnete Eigenschaften
- Genaue Masse: 261.94518g/mol
- Monoisotopenmasse: 261.94518g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 0
- Komplexität: 218
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topologische Polaroberfläche: 28.2
Experimentelle Eigenschaften
- Dichte: 1.611±0.06 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 97.0 to 101.0 deg-C
- Löslichkeit: Insuluble (1.8E-4 g/L) (25 ºC),
3-Bromodibenzothiophene Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B866877-1g |
3-Bromodibenzothiophene |
97511-04-1 | ≥98% | 1g |
1,076.40 | 2021-05-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY237587-5g |
3-Bromodibenzothiophene |
97511-04-1 | ≥97% | 5g |
¥319.00 | 2025-04-11 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5452-1G |
3-Bromodibenzothiophene |
97511-04-1 | >98.0%(GC) | 1g |
¥525.00 | 2024-04-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5452-5G |
3-Bromodibenzothiophene |
97511-04-1 | >98.0%(GC) | 5g |
¥1750.00 | 2024-04-15 | |
| eNovation Chemicals LLC | Y1190849-5g |
3-Bromodibenzothiophene |
97511-04-1 | 97% | 5g |
$180 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B40045-1g |
3-Bromodibenzo[b,d]thiophene |
97511-04-1 | 98% | 1g |
¥247.0 | 2022-10-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B40045-250mg |
3-Bromodibenzo[b,d]thiophene |
97511-04-1 | 98% | 250mg |
¥84.0 | 2022-10-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B40045-5g |
3-Bromodibenzo[b,d]thiophene |
97511-04-1 | 98% | 5g |
¥866.0 | 2022-10-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | UM728-200mg |
3-Bromodibenzothiophene |
97511-04-1 | 98.0%(GC) | 200mg |
¥420.0 | 2022-02-28 | |
| abcr | AB495179-250 mg |
3-Bromodibenzo[b,d]thiophene; . |
97511-04-1 | 250MG |
€89.30 | 2023-04-19 |
3-Bromodibenzothiophene Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate , S8 Solvents: Dimethyl sulfoxide ; 2 h, 100 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) Solvents: 1,2-Dichloroethane ; rt → 80 °C; 6 h, 80 °C
1.2 Reagents: Triethylamine Solvents: Water ; pH 7 - 8, cooled
1.2 Reagents: Triethylamine Solvents: Water ; pH 7 - 8, cooled
Referenz
- Preparation method of 3-substituted dibenzothiophene and its application in organic light emitting device, China, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Trifluoromethanesulfonic acid ; 24 h, rt
1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux
1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux
Referenz
- Preparation of aromatic heterocyclic compounds for organic electric device and electronic apparatus, Korea, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Bromine Catalysts: Iodine Solvents: Chloroform ; cooled; 2 h, cooled; 2 h, rt
1.2 Reagents: Sodium bisulfite
1.2 Reagents: Sodium bisulfite
Referenz
- Blue-light conjugated polymer luminescent material based on bisthioxoindole carbazole unit and preparation method and application thereof, China, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ; 8 h, 140 °C
Referenz
- Synthesis of substituted dibenzothiophene compound, China, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water ; 2 °C; 100 min, 5 - 8 °C; 8 °C → -5 °C
1.2 Reagents: Diethyl ether ; 25 min, -5 °C
1.2 Reagents: Diethyl ether ; 25 min, -5 °C
Referenz
- Compound having phenylacetylene structure, liquid crystal composition, polymer, optically anisotropic product, optical or liquid crystal element, dibenzothiophene compound, intermediate, and process for producing the same, United States, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Photocatalytic defluorocarboxylation using formate salts as both a reductant and a carbon dioxide source, Green Chemistry, 2023, 25(16), 6194-6199
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- Preparation of spiro compound for organic electric element and electronic device, Korea, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate , S8 Solvents: Dimethyl sulfoxide ; 2 h, 100 °C; 100 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Diaryl episulfide and diaryl episelenide, and their synthesis method from periodate salt, and application as photoelectric materials, China, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ; 12 h, 140 °C
Referenz
- Cyclization of 2-Biphenylthiols to Dibenzothiophenes under PdCl2/DMSO Catalysis, Organic Letters, 2018, 20(17), 5439-5443
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; rt → 0 °C; < 5 °C; 30 min, < 5 °C
1.2 Reagents: Tetrafluoroboric acid Solvents: Water ; < 5 °C
1.3 Reagents: Copper oxide (Cu2O) Solvents: Water ; 30 min, rt
1.2 Reagents: Tetrafluoroboric acid Solvents: Water ; < 5 °C
1.3 Reagents: Copper oxide (Cu2O) Solvents: Water ; 30 min, rt
Referenz
- Preparation of 3-bromodibenzothiophene, China, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Acetonitrile ; 16 h, rt
Referenz
- Dual gold and photoredox catalyzed C-H activation of arenes for aryl-aryl cross couplings, Chemical Science, 2017, 8(4), 2885-2889
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate , Potassium thioacetate Catalysts: 1,10-Phenanthroline , Copper(II) triflate Solvents: Dimethyl sulfoxide ; 6 h, 80 °C
Referenz
- Cu(II)-catalyzed sulfide construction: both aryl groups utilization of intermolecular and intramolecular diaryliodonium salt, Chemical Communications (Cambridge, 2017, 53(20), 2918-2921
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate , Potassium thioacetate Catalysts: 1,10-Phenanthroline , Copper(II) triflate Solvents: Dimethyl sulfoxide ; 6 h, 80 °C
Referenz
- A process for preparing diaryl thioethers, China, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
Referenz
- Product class 6: dibenzothiophenes, Science of Synthesis, 2001, 10, 211-263
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Nitrosylsulfuric acid , Copper bromide (CuBr) , Hydrogen bromide
Referenz
- Synthesis of monoamino and monohydroxydibenzothiophenes, Journal of Heterocyclic Chemistry, 1985, 22(1), 215-18
Herstellungsverfahren 17
Reaktionsbedingungen
Referenz
- Preparation of fused-heterocyclic compounds, and organic electric elements using them and electronic devices thereof, Korea, , ,
Herstellungsverfahren 18
3-Bromodibenzothiophene Raw materials
- 3-Bromodibenziodolium
- Borate(1-),tetrafluoro-
- Dibenzothiophene
- 1,1'-Biphenyl, 4'-bromo-2-(methylsulfinyl)-
- [1,1'-Biphenyl]-2-thiol, 4'-bromo-
- 4-Bromo-2-(phenylthio)benzenediazonium
- 3-Bromodibenzothiophene 5,5-Dioxide
- Benzenesulfonic acid,4-methyl-, ion(1-)
- 4-Bromo-2-(methylsulfinyl)-1,1′-biphenyl
- Benzenamine, 4-bromo-2-(phenylthio)-
- 3-Dibenzothiophenamine
3-Bromodibenzothiophene Preparation Products
3-Bromodibenzothiophene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:97511-04-1)3-溴二苯并噻吩
Bestellnummer:LE27027697
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 13:01
Preis ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Mitglied
(CAS:97511-04-1)3-Bromodibenzothiophene
Bestellnummer:A852716
Bestandsstatus:in Stock
Menge:10g/25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:42
Preis ($):180.0/378.0
Email:sales@amadischem.com
3-Bromodibenzothiophene Verwandte Literatur
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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